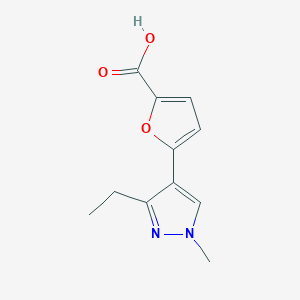
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMS-986142 and is a selective inhibitor of tyrosine kinase 2 (TYK2). TYK2 plays a crucial role in the immune system and is involved in the signaling pathway of various cytokines. Inhibition of TYK2 has been shown to have therapeutic benefits in various autoimmune diseases and inflammatory disorders.
Mecanismo De Acción
TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a crucial role in the immune system and are involved in the pathogenesis of various autoimmune diseases and inflammatory disorders. Inhibition of TYK2 blocks the signaling pathway of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has been shown to be a selective inhibitor of TYK2. Inhibition of TYK2 leads to a reduction in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. This reduction in cytokine signaling leads to a reduction in inflammation and autoimmune responses. The compound has also been shown to have antitumor activity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has been optimized to yield high purity and high yield of the final product. The compound has also been extensively characterized in preclinical studies. However, the compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and metabolic stability. These limitations need to be addressed in future studies to improve the therapeutic potential of the compound.
Direcciones Futuras
For 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide include further optimization of the synthesis method to improve the yield and purity of the final product. The compound's pharmacokinetic properties need to be improved to increase its bioavailability and metabolic stability. The compound's therapeutic potential needs to be further studied in preclinical and clinical studies to evaluate its efficacy and safety in various autoimmune diseases and inflammatory disorders. The compound's antitumor activity needs to be further studied to evaluate its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 3,3,3-trifluoropropylamine, which is reacted with cyclopentanone to form 3-amino-3-(cyclopentylamino)propan-1-ol. This intermediate is then treated with phosgene to form the corresponding isocyanate, which is then reacted with ammonia to form 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has shown therapeutic potential in various autoimmune diseases and inflammatory disorders. It has been shown to be a selective inhibitor of TYK2, which is involved in the signaling pathway of various cytokines. Inhibition of TYK2 has been shown to have therapeutic benefits in diseases such as psoriasis, multiple sclerosis, and inflammatory bowel disease. The compound has also been shown to have antitumor activity in preclinical studies.
Propiedades
IUPAC Name |
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)3-4-14-8(15)6-1-2-7(13)5-6/h6-7H,1-5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHMAXBMSMKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NCCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)

![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)


![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)
